Fmoc-Arg(Me)(Pbf)-OH
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Description
Fmoc-Arg(Me)(Pbf)-OH is a derivative of arginine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, a methyl group on the guanidino side chain, and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group as a protecting group for the guanidino side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Me)(Pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the Pbf group to prevent side reactions during peptide synthesis.
N-Terminal Protection: The Fmoc group is introduced to protect the N-terminus of the amino acid.
Methylation: The guanidino side chain is methylated to form the final compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and reagents like trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJPAADXVUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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